N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide
Overview
Description
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is a derivative of acetamide, featuring a methoxy and methyl group attached to the nitrogen atom, and a methylsulfanyl group attached to the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is an acetamide derivative. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen. They are derived from carboxylic acids (RCOOH) where an -OH group has been replaced by an -NH2 group .
Mode of action
Acetamides can interact with their targets through various mechanisms, often involving the formation or breaking of chemical bonds .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Acetamides can be involved in a wide range of biochemical pathways, depending on their specific structure and targets .
Pharmacokinetics
In general, the ADME properties of a compound depend on its chemical structure and can greatly influence its bioavailability .
Result of action
The effects would depend on the specific targets and mode of action of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information, it’s difficult to say how these factors might influence "this compound" .
Biochemical Analysis
Biochemical Properties
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they are involved in . This binding can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activities or improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, depending on its concentration in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular location.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a suitable phenyl derivative. One common method is the reaction of N-methoxy-N-methylacetamide with 2-(methylsulfanyl)phenylacetic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylbenzamide
- N-methoxy-N-methyl-2,2,2-trifluoroacetamide
Uniqueness
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of the methylsulfanyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZZUTVTYANDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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